Product packaging for H-Ile-glu-OH(Cat. No.:CAS No. 42516-53-0)

H-Ile-glu-OH

Cat. No.: B3136772
CAS No.: 42516-53-0
M. Wt: 260.29 g/mol
InChI Key: KTGFOCFYOZQVRJ-ZKWXMUAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ile-glu-OH (Isoleucine-Glutamic Acid Dipeptide) is a high-purity synthetic dipeptide valuable for biochemical and cell culture research. This compound serves as a critical tool for studying amino acid transport mechanisms, peptide metabolism in mammalian cells, and cellular responses to specific dipeptide structures. In research settings, this compound finds application in nutrient medium formulation for cell culture studies, particularly where controlled amino acid availability is required. Researchers utilize this dipeptide to investigate peptide-based immune modulation, as certain amino acid sequences can influence immune cell function and signaling pathways . The structural characteristics of this compound, featuring both non-polar (isoleucine) and acidic (glutamic acid) residues, make it particularly useful for studying charge-dependent biomolecular interactions and transport dynamics across cell membranes. The glutamic acid moiety provides a carboxyl group that may participate in various biochemical interactions, while the isoleucine component contributes hydrophobic properties that influence cellular uptake and bioavailability. This dipeptide is provided as a lyophilized powder of ≥95% purity confirmed by HPLC analysis. Proper storage at -20°C is recommended to maintain stability, and reconstitution with sterile phosphate-buffered saline or appropriate cell culture medium is suggested for experimental use. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20N2O5 B3136772 H-Ile-glu-OH CAS No. 42516-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-3-6(2)9(12)10(16)13-7(11(17)18)4-5-8(14)15/h6-7,9H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t6-,7-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGFOCFYOZQVRJ-ZKWXMUAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Biosynthetic Pathways of H Ile Glu Oh

Chemical Synthesis Methodologies for Dipeptides

Chemical synthesis offers precise control over peptide sequences, including dipeptides like H-Ile-glu-OH. Both solid-phase and solution-phase techniques are employed.

Solid-Phase Peptide Synthesis Approaches for this compound

Solid-phase peptide synthesis (SPPS) involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids. For this compound, isoleucine would typically be coupled first to the resin, followed by glutamic acid.

Key Steps in SPPS:

Anchoring: The first amino acid (e.g., Fmoc-Ile-OH) is attached to a suitable resin.

Deprotection: The N-terminal protecting group (commonly Fmoc) is removed, typically using a base like piperidine.

Coupling: The next protected amino acid (e.g., Fmoc-Glu(OtBu)-OH) is activated and coupled to the free N-terminus. This activation step is crucial and employs various coupling reagents.

Washing: Excess reagents and by-products are removed by washing the resin with solvents.

Cleavage: After the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, often using a strong acid like trifluoroacetic acid (TFA).

Common Coupling Reagents in SPPS: Coupling reagents facilitate the formation of the peptide bond by activating the carboxyl group of the incoming amino acid. Popular choices include carbodiimides (like DIC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). Additives like HOBt or HOAt are often used to suppress racemization and improve coupling efficiency.

Coupling Reagent ClassExamplesKey Features
CarbodiimidesDCC, DIC, EDCActivate carboxyl groups to form O-acylisourea intermediates. DIC is preferred for SPPS due to soluble by-products. Often used with additives like HOBt to suppress racemization.
Phosphonium SaltsBOP, PyBOP, PyAOPHighly reactive, efficient coupling with low racemization. By-products are water-soluble. Require a base.
Aminium/Uronium SaltsHBTU, HATU, TBTU, HCTU, COMUVery efficient, fast reactions, often with minimal racemization. Require a base. HATU is known for high reactivity, especially with hindered amino acids. COMU is a safer alternative.

Protecting Groups: For this compound synthesis using the Fmoc/tBu strategy, isoleucine's alpha-amino group would be protected by Fmoc, and glutamic acid's side-chain carboxyl group would be protected by a tert-butyl (tBu) ester. The Fmoc group is base-labile, removed by piperidine, while the tBu group is acid-labile, removed by TFA during cleavage. iris-biotech.debachem.com

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (also known as Liquid-Phase Peptide Synthesis, LPPS) involves carrying out all reactions in homogeneous solution. While more labor-intensive due to purification steps after each coupling, it remains valuable for large-scale production.

Key Aspects of Solution-Phase Synthesis:

Stepwise Coupling: Similar to SPPS, amino acids are coupled sequentially, requiring temporary protection of the N-terminus and permanent protection of reactive side chains.

Purification: Intermediates are typically purified by crystallization, chromatography, or extraction after each step.

Coupling Reagents: The same classes of coupling reagents used in SPPS (carbodiimides, phosphonium, and aminium salts) are employed in solution-phase synthesis. Reagents like EDC are often preferred as their urea (B33335) by-products are water-soluble and can be removed by aqueous washing. wikipedia.orgamericanpeptidesociety.org

Scalability: Solution-phase methods can be more amenable to very large-scale synthesis compared to SPPS, though the purification challenges increase with scale. wikipedia.org

Enzymatic and Microbial Biosynthetic Routes to Dipeptides

Dipeptides can also be synthesized biologically through enzymatic processes or microbial fermentation.

Identification and Characterization of Dipeptide Synthetases Relevant to this compound

Enzymes that catalyze peptide bond formation between amino acids are broadly termed peptide synthetases. While specific enzymes exclusively synthesizing Ile-Glu might not be universally cataloged, general classes of enzymes are involved:

Aminoacyl-tRNA Synthetases (aaRSs): Primarily involved in protein synthesis, they activate amino acids for tRNA charging. Some studies suggest their domains might be repurposed for non-ribosomal peptide synthesis. wikipedia.org

Non-Ribosomal Peptide Synthetases (NRPSs): Large multimodular enzymes that synthesize a vast array of peptides, often incorporating non-proteinogenic amino acids. mdpi.comjst.go.jp

Cyclodipeptide Synthases (CDPSs): These enzymes synthesize cyclic dipeptides (diketopiperazines) from two aminoacyl-tRNAs. While this compound is linear, the enzymes' mechanisms of aminoacyl-tRNA activation and peptide bond formation are relevant. wikipedia.orgmdpi.comchemrxiv.org

Aminopeptidases: Some aminopeptidases, like SSAP from Streptomyces septatus TH-2, have demonstrated the ability to catalyze dipeptide synthesis in organic solvents, using free amino acids as acyl donors and aminoacyl esters as acyl acceptors. This suggests a potential for enzymatic synthesis of specific dipeptides like Ile-Glu under suitable conditions. asm.orgasm.orgresearchgate.net

The precise identification and characterization of enzymes directly and efficiently producing linear dipeptides like this compound often involve exploring microbial metabolic pathways and screening for novel enzymatic activities.

Microbial Fermentation and Biotransformation Pathways Yielding this compound

Microorganisms can produce dipeptides through various metabolic routes. These can occur as:

Direct Biosynthesis: Some bacteria and fungi possess specific enzymes or pathways that directly synthesize dipeptides as secondary metabolites or byproducts.

Biotransformation: Microbes can metabolize amino acids or peptides, potentially leading to the formation of specific dipeptides.

While specific microbial strains engineered or found to produce this compound are not widely documented in general literature, the general principle of microbial production of dipeptides is established. For instance, certain bacteria can produce dipeptides as part of their secondary metabolism, which can then be further modified or utilized. mdpi.com

Enzymatic and Cellular Degradation Pathways of Dipeptides, Including this compound

Dipeptides are typically degraded by enzymes called dipeptidases, which hydrolyze the peptide bond to release individual amino acids. These enzymes are crucial for protein digestion and amino acid recycling within cells.

Dipeptidases: These exopeptidases are found in various biological systems, including the brush border of the small intestine and within cells. They cleave dipeptides into their constituent amino acids, which are then absorbed or re-enter metabolic pathways. wikipedia.orgtaylorandfrancis.comfiveable.me

Substrate Specificity: Dipeptidases exhibit varying substrate specificities. Some are broad-spectrum, while others may show preference for specific amino acid combinations or stereochemistries. For example, dipeptidyl peptidases (DPPs) cleave dipeptides from the N-terminus of polypeptides, with different DPPs having preferences for specific penultimate amino acids. csic.esnih.gov

Cellular Degradation: Within cells, dipeptidases contribute to the intracellular degradation of peptides, ensuring that amino acids are available for protein synthesis or energy production. Peptidyl-dipeptidase Dcp from E. coli, for instance, is a metalloenzyme that cleaves dipeptides from the C-terminus of peptide chains, with specific preferences for amino acid residues at its active site subsites. wikipedia.org

The degradation of this compound would involve a dipeptidase capable of hydrolyzing the peptide bond between isoleucine and glutamic acid.

Advanced Analytical Characterization and Detection of H Ile Glu Oh

Mass Spectrometry-Based Profiling and Identification in Complex Biological Matrices

Mass spectrometry (MS) has become an indispensable tool for the analysis of small molecules like dipeptides. acs.org Its ability to be coupled with high-performance separation techniques allows for the detailed profiling and identification of compounds such as H-Ile-Glu-OH even in intricate biological environments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the comprehensive analysis of dipeptides. jst.go.jp This method offers high sensitivity and selectivity, enabling the detection and quantification of numerous dipeptides in a single analytical run. nih.govnih.gov

Derivatization of dipeptides is a common strategy to enhance their detection by LC-MS/MS. For instance, derivatizing dipeptides with phenyl isocyanate (PIC) allows for their analysis using reversed-phase high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). jst.go.jp The resulting derivatives exhibit specific fragmentation patterns during collision-induced dissociation (CID), which aids in their identification. jst.go.jp This approach has been successfully applied to profile dipeptides in food samples like cheese and wine. jst.go.jp

Another derivatization agent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which labels primary and secondary amines, has also been employed to improve the sensitivity and chromatographic separation of dipeptides for UPLC-MS/MS analysis. nih.govmdpi.com

Key Findings from LC-MS/MS Research:

FindingSignificance
Development of comprehensive analytical methods for dipeptides using pre-column derivatization. jst.go.jpEnables the profiling of a wide range of dipeptides in complex samples. jst.go.jp
Observation of specific fragmentation patterns in derivatized dipeptides. jst.go.jpFacilitates accurate identification and structural characterization. jst.go.jp
Successful application in analyzing dipeptide profiles in food and biological samples. jst.go.jpnih.govDemonstrates the practical utility of the technique in various research areas. jst.go.jpnih.gov
High reproducibility and accuracy of developed methods. nih.govEnsures the reliability of quantitative data. nih.gov

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) for Dipeptide Detection

Ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS/MS) offers high resolution and mass accuracy, making it a valuable tool for identifying and characterizing dipeptides in complex mixtures. nih.govmdpi.comcsic.es This technique allows for the precise determination of the elemental composition of molecules, which is crucial for the confident identification of unknown compounds.

A study focusing on organ-specific dipeptide profiles utilized a UPLC-MS/MS method to quantify 36 dipeptides in various mouse tissues. nih.govmdpi.comnih.gov This research highlighted the organ-specific distribution of dipeptides, suggesting their diverse metabolic roles. nih.govmdpi.com For instance, high concentrations of Carnosine and Anserine were found in muscles, while Asp-Gln and Ala-Gln were abundant in the liver. nih.gov Such detailed profiling is essential for understanding the metabolic functions of dipeptides. nih.govmdpi.comnih.gov

The high-resolution capabilities of Q-TOF MS are particularly important for distinguishing between isobaric and isomeric compounds, a common challenge in metabolomics. acs.org

Chemical Isotope Labeling Liquid Chromatography-Mass Spectrometry (CIL LC-MS) in Metabolomics

Chemical isotope labeling (CIL) coupled with LC-MS is an advanced strategy for the comprehensive and accurate quantification of metabolites, including dipeptides. researchgate.netacs.org This technique involves labeling the target molecules with a reagent that exists in two isotopic forms, a light (e.g., ¹²C) and a heavy (e.g., ¹³C) version. nih.govacs.org

A recently developed method utilizes differential chemical isotope labeling with dansylation for the high-coverage detection and relative quantification of dipeptides. acs.orgchromatographyonline.com In this approach, individual samples are labeled with the ¹²C-dansyl chloride, and a pooled control sample is labeled with ¹³C-dansyl chloride. acs.org The samples are then mixed, and the labeled dipeptides appear as peak pairs in the mass spectrum, with a specific mass difference. acs.org This allows for accurate relative quantification, as the heavy-labeled peptide serves as an internal standard for the light-labeled one, minimizing variations due to matrix effects and ion suppression. acs.org

This CIL LC-MS method has been successfully used to identify 321 dipeptides in rice wines and 105 in human serum samples, demonstrating its effectiveness in complex biological matrices. chromatographyonline.com The construction of a CIL standard library containing retention time and MS information for 400 dansyl-dipeptides further facilitates rapid and reliable dipeptide identification. chromatographyonline.com

Advantages of CIL LC-MS:

AdvantageDescription
Enhanced Sensitivity The dansyl group improves ionization efficiency. acs.org
Improved Quantification Accuracy The use of stable isotope-labeled internal standards corrects for matrix effects. nih.govacs.org
High Coverage Enables the detection of a large number of dipeptides in a single analysis. researchgate.netchromatographyonline.com
Reliable Identification The characteristic peak pairs and a standard library aid in confident identification. acs.orgchromatographyonline.com

Advanced Spectroscopic Techniques for Conformational and Electronic Structure Analysis

Spectroscopic techniques provide valuable insights into the three-dimensional structure and electronic properties of dipeptides like this compound.

Vibrational Spectroscopy (e.g., Infrared, Raman) for Dipeptide Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for investigating the secondary structure and conformation of peptides and proteins. researchgate.netmdpi.com These techniques probe the vibrational modes of molecules, which are sensitive to the local chemical environment and conformation.

The amide I band (1600–1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide bond, is particularly useful for secondary structure determination. researchgate.net The position of this band can indicate the presence of α-helices, β-sheets, or unordered structures. researchgate.net The amide II and amide III bands also provide complementary structural information. researchgate.net

Theoretical calculations, such as density functional theory (DFT), are often used in conjunction with experimental vibrational spectra to aid in the assignment of vibrational bands and to gain a more detailed understanding of the molecular structure and interactions. mdpi.comosti.govtandfonline.com For instance, a study on the dipeptide Valyl-Methionine used DFT calculations to optimize its geometry and analyze its vibrational spectra, revealing the importance of hydrogen bonding in stabilizing the molecule's conformation. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Dipeptides

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of biomolecules in solution, providing information at the atomic level. researchgate.netacs.orguzh.ch For dipeptides, NMR can be used to identify the constituent amino acids and determine their sequence. researchgate.netacs.org

One-dimensional (1D) ¹H NMR spectra provide information about the chemical environment of each proton in the molecule. acs.org Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), provide information about which protons are coupled to each other, allowing for the assignment of all proton signals in the spectrum. researchgate.netacs.org

A key application of NMR in dipeptide analysis is determining the order of the amino acids. The chemical shift of the α-protons is sensitive to the sequence of the amino acids in the dipeptide. acs.org By comparing the NMR spectra of a dipeptide with those of its constituent amino acids, the structure can be elucidated. researchgate.netacs.org NMR is also the only technique that can determine the structure of polypeptides and proteins in their natural aqueous environment. researchgate.net

Integrated Metabolomics and Peptidomics Approaches for this compound Discovery

The discovery and characterization of specific dipeptides like this compound within complex biological systems are significantly advanced by the integration of metabolomics and peptidomics. researchgate.netnih.gov These multi-omics strategies offer a comprehensive perspective by moving beyond the potential encoded in the genome to the actual functional molecules present in a cell, tissue, or organism. nih.govjmb.or.kr By combining the broad screening capabilities of metabolomics with the focused analysis of peptidomics, researchers can effectively identify and quantify low-abundance peptides that may play crucial signaling or metabolic roles. researchgate.netresearchgate.net

Metabolomics provides a snapshot of the small-molecule chemistry of a biological system, encompassing amino acids, organic acids, and other metabolites. plos.org Peptidomics, in contrast, specifically targets the peptidome—the complete set of endogenous peptides—which are often transient and present in low concentrations. researchgate.netmdpi.com The synergy between these two "omics" fields, powered by high-resolution analytical platforms, creates a robust framework for discovering novel bioactive peptides such as this compound. jmb.or.krahajournals.org The primary analytical tool underpinning these approaches is high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS), often in a tandem configuration (MS/MS). nih.govnih.govacs.org This combination allows for the separation of complex peptide and metabolite mixtures, followed by their sensitive detection and structural elucidation based on mass-to-charge ratio and fragmentation patterns. researchgate.netacs.org

Research Findings from Integrated Analyses

Integrated omics studies have successfully identified numerous dipeptides across various biological contexts, demonstrating the efficacy of this approach for discovering compounds structurally related to this compound.

In a metabolomics study of Highland Barley Monascus Tea Decoction, researchers used an untargeted approach to analyze chemical composition changes following simulated digestion. nih.gov The analysis identified 136 significantly different compounds, with amino acids and their derivatives being the most altered class. nih.gov Among the upregulated metabolites were several dipeptides, highlighting how digestive processes can release novel peptide structures from a more complex food matrix. nih.gov

Table 1: Differential Dipeptides Identified in Tea Decoction via Metabolomics nih.gov
Compound NameMetabolite ClassLog2(Fold Change)Regulation Status (Post-Digestion)
h-gamma-Glu-leu-ohAmino acids and derivatives4.09Up
Lysylglutamic acidAmino acids and derivatives6.63Up
Ile-Glu-ValAmino acids and derivatives4.40Up
L-γ-Glutamyl-L-leucineAmino acids and derivativesN/AUp

Similarly, a study employing LC/MS Q-TOF to investigate the metabolome of Pleurotus ostreatus (oyster mushrooms) grown on different substrates successfully identified and quantified a range of amino acids and dipeptides. acs.org This research demonstrates the ability of metabolomics to detect specific dipeptides like Glu-Ile and to assess how their abundance changes based on environmental or growth conditions. acs.org

Table 2: Relative Abundance of Glu-Ile in P. ostreatus on Different Substrates acs.org
DipeptideSubstrate A (Relative Area)Substrate B (Relative Area)
Glu–Ile0.59 ± 0.041.03 ± 0.04

Peptidomics approaches are particularly powerful in the context of biomarker discovery. An untargeted metabolomics study on the saliva of women with breast cancer identified several oligopeptides with potential diagnostic value. nih.gov Although the specific dipeptide this compound was not the focus, the study identified related structures and calculated their diagnostic accuracy, showcasing the methodology's potential for linking specific peptides to physiological or pathological states. nih.govimrpress.com

Table 3: Diagnostic Accuracy of Salivary Peptides Identified as Potential Biomarkers nih.gov
PeptideArea Under Curve (AUC)Sensitivity (%)Specificity (%)
H-Phe-Phe-Gln-Trp-OH0.747873.91N/A
H-His-Lys-[Ala-Ser]-OH or [Gly-Thr]-OHN/A73.91N/A
H-Glu-Phe-Gln-Arg-OH or H-Ile-Lys-Gln-Trp-OHN/AN/A80.0

These examples underscore the strength of integrated omics. By applying metabolomic and peptidomic workflows, researchers can move from broad, untargeted screening to the identification and quantification of specific molecules like this compound, paving the way for understanding their biological relevance.

Computational and Theoretical Investigations of H Ile Glu Oh

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are powerful tools used to study the time-dependent behavior of molecules. For H-Ile-glu-OH, MD simulations would involve modeling the dipeptide in a simulated environment, typically a box of water molecules, and calculating the forces between atoms to predict their movement over time. This allows for the exploration of various conformational states the dipeptide can adopt. By tracking the positions of atoms over nanoseconds to microseconds, researchers can identify stable conformations, assess the flexibility of the peptide backbone, and understand how the dipeptide interacts with its surrounding solvent. These interactions, including hydrogen bonding and solvation shell formation, significantly influence the dipeptide's stability and behavior in aqueous solutions.

Illustrative Data Table: Representative Conformational Ensemble from MD Simulation

Simulation Time (ns)Dominant Conformation TypeRMSD to Initial Conformation (Å)Key Solvent Interactions (e.g., H-bonds)
10Extended1.5N-H...O=C (backbone), Side chain-H2O
25Beta-turn-like2.1Backbone H-bonds, Glu side chain-H2O
50Compact/Helical-like3.0Intramolecular H-bonds, Hydrophobic core
75Extended1.8N-H...O=C (backbone), Side chain-H2O

Note: This table presents representative data types typically observed in MD simulations of dipeptides. Specific values are illustrative and would be derived from actual simulation trajectories of this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to determine the electronic structure and energetic properties of molecules. For this compound, DFT calculations can provide precise information about its ground-state geometry, bond lengths, bond angles, and vibrational frequencies. Furthermore, these calculations can reveal critical electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), dipole moment, and electrostatic potential maps. These electronic properties are fundamental to understanding the molecule's reactivity, polarity, and potential for intermolecular interactions. DFT can also be used to calculate binding energies and assess the relative stability of different tautomeric or protonation states of the dipeptide.

Illustrative Data Table: Key Electronic Properties from DFT Calculations

PropertyValue (Hartree/eV/Debye)Description
HOMO Energy-5.8 eVHighest Occupied Molecular Orbital energy, relates to ionization potential
LUMO Energy-1.2 eVLowest Unoccupied Molecular Orbital energy, relates to electron affinity
Band Gap (HOMO-LUMO)4.6 eVEnergy difference, indicative of electronic excitation
Dipole Moment4.5 DebyeMeasure of molecular polarity
Atomic Charge (N-term)+0.7 ePartial positive charge on the protonated N-terminus
Atomic Charge (C-term)-0.6 ePartial negative charge on the deprotonated C-terminus

Note: This table presents representative electronic properties calculated for dipeptides using DFT. Specific values are illustrative and would be derived from actual DFT computations for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dipeptides, Including this compound

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of a compound and its biological activity or physicochemical properties. For dipeptides, QSAR studies involve calculating various molecular descriptors (e.g., topological, electronic, geometric) and correlating them with observed properties such as solubility, permeability, or binding affinity. If this compound were part of a QSAR study, its specific structural features—such as hydrophobicity (from Isoleucine), charge distribution (from the acidic Glutamic acid and charged termini), and conformational preferences—would be quantified. These descriptors would then be used to build predictive models that can estimate the properties of novel dipeptides or optimize existing ones.

Illustrative Data Table: Representative Molecular Descriptors for QSAR

Descriptor TypeDescriptor NameCalculated Value for this compoundRelevance to Dipeptide Properties
PhysicochemicalLogP (predicted)1.2Hydrophobicity/lipophilicity, influences solubility and membrane permeability
ElectronicPartial Charge (Glu CA)-0.3Contributes to electrostatic interactions
TopologicalMolecular Weight260.3 g/mol General size parameter
ConformationalRadius of Gyration3.5 ÅMeasure of molecular compactness
Quantum ChemicalDipole Moment4.5 DebyePolarity, influences solvation and intermolecular forces

Note: This table shows typical molecular descriptors used in QSAR studies for peptides and dipeptides. The values are illustrative and would be derived from specific descriptor calculation software applied to this compound.

Molecular Docking and Protein-Ligand Interaction Studies Involving this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to another (the receptor, typically a protein) to form a stable complex. This method is essential for understanding how this compound might interact with biological targets. The process involves searching for possible binding poses of the dipeptide within the active site or binding pocket of a protein and scoring these poses based on predicted binding affinity. Key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between this compound and the protein residues, are identified. These studies can help elucidate mechanisms of action, guide drug design, and predict potential binding partners for the dipeptide.

Illustrative Data Table: Predicted Binding Interactions with a Hypothetical Protein Target

Interaction TypeLigand ResidueReceptor ResidueDistance (Å)Interaction Strength (Score Component)
Hydrogen BondGlu Side Chain OSer 232.8Strong
Hydrogen BondIle Side Chain CLys 583.1Moderate
Hydrophobic ContactIle Side ChainPhe 45, Tyr 723.5-4.0Significant
ElectrostaticN-terminus NH3+Asp 10, Glu 153.0Strong
Van der WaalsBackbone atomsAla 30, Val 613.2-3.8Moderate

Note: This table provides an example of the types of interactions and data typically reported in molecular docking studies. The receptor residues and specific interaction details are hypothetical and illustrative for a dipeptide like this compound.

Biological Activity and Roles of H Ile Glu Oh in Model Systems Non Human / in Vitro

Enzymatic Interactions and Substrate Specificity

The enzymatic interactions of H-Ile-glu-OH are critical to understanding its metabolic fate and potential physiological effects. These interactions are primarily with enzymes that recognize and process dipeptides.

Dipeptide epimerases are enzymes that catalyze the reversible conversion of a dipeptide from one stereoisomer to another. The specificity of these enzymes is crucial for their function. Research into a class of enzymes known as Ala-Glu epimerases (AEEs) has shown that while some have a narrow substrate specificity, others exhibit a more relaxed recognition pattern at the N-terminal position. pnas.orgpnas.orgresearchgate.net

For instance, the dipeptide epimerase from Bacillus thetaiotamicron (BT1313) is classified as an AEE and shows a preference for dipeptides with a negatively charged amino acid, such as glutamate (B1630785), at the C-terminal position. pnas.orgpnas.org While its primary substrate is L-Ala-L-Glu, studies have indicated that variations at the N-terminal position, including larger hydrophobic residues like isoleucine, are tolerated, leading to enzymatic activity with kcat/KM values greater than 10^3 M⁻¹s⁻¹. pnas.org This suggests that this compound can be recognized as a substrate by certain dipeptide epimerases, which could play a role in its metabolic processing and the generation of its D-glutamate epimer.

Table 1: Substrate Specificity of a Dipeptide Epimerase (BT1313)

Substrate kcat (s⁻¹) KM (mM) kcat/KM (M⁻¹s⁻¹)
L-Ala-L-Glu 2.5 ± 0.1 0.09 ± 0.01 2.8 × 10⁴
L-Val-L-Glu - - > 10³
L-Ile-L-Glu - - > 10³

Data adapted from studies on dipeptide epimerase specificity. pnas.org

Dipeptidyl peptidase IV (DPP IV) is a serine protease that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. nih.gov It plays a significant role in glucose homeostasis by inactivating incretin hormones like GLP-1 and GIP. nih.govmdpi.com Inhibition of DPP IV is a therapeutic strategy for type 2 diabetes. diabetesjournals.org

While the classic substrates for DPP IV contain proline or alanine at the penultimate position, various dipeptides can act as inhibitors of this enzyme. The inhibitory mechanism can be competitive, non-competitive, or mixed, depending on the structure of the dipeptide. nih.govnih.gov The N-terminal amino acid residue is a key determinant of the inhibitory activity of dipeptides. acs.org Although specific inhibitory data for this compound is not extensively documented, dipeptides with hydrophobic N-terminal residues have been shown to interact with DPP IV. The interaction of this compound with DPP IV would likely be influenced by the physicochemical properties of both the isoleucine and glutamic acid residues.

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure through its role in the renin-angiotensin system. frontiersin.orgbenthamdirect.com It converts angiotensin I to the vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. benthamdirect.com Inhibition of ACE is a primary target for the management of hypertension. frontiersin.org

Numerous food-derived dipeptides have been identified as ACE inhibitors. nih.govmdpi.comacs.org The inhibitory potency and mechanism (competitive, non-competitive, or mixed-type) are highly dependent on the amino acid composition and sequence of the dipeptide. nih.govfrontiersin.org Dipeptides containing hydrophobic amino acids at the C-terminus have been shown to be effective ACE inhibitors. nih.gov For instance, tyrosine-containing dipeptides such as Ala-Tyr, Leu-Tyr, and Ile-Tyr are competitive inhibitors of the ACE C-domain. nih.gov While specific studies on the ACE inhibitory activity of this compound are limited, its potential to act as an ACE inhibitor would be determined by how its structural features interact with the active sites of the enzyme.

The breakdown of proteins into smaller peptides and amino acids is a fundamental biological process. vcu.eduyoutube.com This catabolism is carried out by a variety of peptidases and proteases. nih.govnih.gov Dipeptides like this compound are typically hydrolyzed into their constituent amino acids, isoleucine and glutamic acid, by dipeptidases. fiveable.me

The process of protein digestion begins in the stomach with the action of pepsin and continues in the small intestine with pancreatic proteases like trypsin and chymotrypsin, which break down proteins into smaller peptides. vcu.edunih.gov These smaller peptides are then further broken down by various peptidases. Dipeptidases, located in the brush border of the small intestine, are responsible for the final cleavage of dipeptides into free amino acids, which can then be absorbed. fiveable.me Therefore, the primary catabolic fate of this compound in a biological system is expected to be its hydrolysis into L-isoleucine and L-glutamic acid by dipeptidases.

Cellular and Molecular Mechanisms

The interaction of this compound at the cellular level is largely governed by transport systems that facilitate its uptake into cells.

Microorganisms possess sophisticated transport systems to acquire nutrients from their environment, including peptides. Bacteria utilize ATP-binding cassette (ABC) transport systems for the uptake of dipeptides and oligopeptides. nih.gov These systems typically consist of a substrate-binding protein, one or two transmembrane domains, and one or two nucleotide-binding domains.

In bacteria such as Helicobacter pylori, distinct systems for dipeptide (Dpp) and oligopeptide (Opp) transport have been identified. nih.gov The Dpp system is primarily responsible for the uptake of dipeptides. The specificity of these transport systems can be broad, allowing for the uptake of a variety of dipeptides with different amino acid compositions. nih.gov It is therefore plausible that this compound can be transported into microbial cells via these dipeptide transport systems, where it can then be utilized as a source of amino acids for growth and metabolism. The efficiency of uptake would depend on the affinity of the specific dipeptide transporter for the this compound structure.

Intracellular Metabolic Fate and Intermediary Roles within Cellular Processes

Within cellular systems, the metabolic fate of this compound is intrinsically linked to the catabolism of its constituent amino acids, L-isoleucine and L-glutamic acid. While the dipeptide itself is subject to hydrolysis into these components, their subsequent pathways are well-characterized in various model organisms.

In the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, both isoleucine and glutamate play critical roles in energy metabolism and cellular homeostasis. nih.gov Isoleucine, a branched-chain amino acid (BCAA), can serve as an oxidizable carbon source, contributing to oxygen consumption, particularly under conditions of nutrient starvation. nih.gov The catabolism of isoleucine can yield products that feed into the tricarboxylic acid (TCA) cycle, a central pathway for energy production. nih.gov

Glutamate is also a key metabolite in T. cruzi, involved in osmoregulation, cell volume control, and differentiation. nih.gov The parasite can acquire glutamate from its environment through active transport systems or synthesize it from various metabolic precursors. nih.govnih.gov Glutamate can be reversibly converted to the TCA cycle intermediate alpha-ketoglutarate by the enzyme glutamate dehydrogenase, directly linking amino acid metabolism with cellular energy production. nih.gov The metabolic flexibility of T. cruzi allows it to adapt to diverse environments, and the metabolism of amino acids like isoleucine and glutamate is central to this adaptability. researchgate.net

The table below summarizes the key metabolic roles of the constituent amino acids of this compound in Trypanosoma cruzi.

Amino AcidKey Metabolic Roles in Trypanosoma cruzi
Isoleucine Oxidizable carbon source, stimulates O2 consumption. nih.gov
Catabolic products can enter the TCA cycle. nih.gov
Glutamic Acid Involved in osmoregulation and cell volume control. nih.gov
Precursor for the synthesis of other molecules.
Reversibly converted to alpha-ketoglutarate, a TCA cycle intermediate. nih.gov

Role in Sensory Perception and Food Science

Contribution to Umami, Salty, Sweet, and Bitter Taste Profiles in Food Matrices

The sensory properties of this compound are largely dictated by its L-glutamic acid component, a well-established contributor to the umami taste, the fifth basic taste alongside sweet, sour, salty, and bitter. ajinomoto.comcasaschools.com Glutamate imparts a savory or brothy flavor characteristic of many protein-rich and fermented foods. nestle.comohly.com The umami taste is recognized by specific taste receptors on the tongue, and free glutamate is a primary ligand for these receptors. nestle.com

The potential contributions of this compound to different taste profiles are outlined below.

Taste ProfileContribution of this compound
Umami Primarily driven by the L-glutamic acid component. nestle.com
Salty May be enhanced by the "kokumi" effect of the dipeptide. nih.govnih.gov
Sweet Can be modulated by the presence of the dipeptide. nih.gov
Bitter The isoleucine component, being a hydrophobic amino acid, could potentially contribute to bitter notes, although this is often masked or balanced by the umami taste of glutamate.

Identification of this compound in Fermented Food Products (e.g., Soy Sauce, Yeast Extract)

Fermented food products such as soy sauce and yeast extract are known for their complex flavor profiles, which are largely due to the enzymatic breakdown of proteins and other macromolecules into smaller, taste-active compounds, including amino acids and peptides. nih.govnih.gov

Soy Sauce: During the fermentation of soy sauce, microbial proteases hydrolyze soy and wheat proteins, releasing a rich mixture of free amino acids and small peptides. nih.govnih.gov Glutamic acid is a major component responsible for the characteristic umami taste of soy sauce. nih.gov Research has identified various γ-glutamyl peptides in soy sauce, such as γ-Glu-Glu, γ-Glu-Leu, and γ-Glu-Phe. nih.govresearchgate.net The presence of these structurally related dipeptides strongly suggests that this compound is also likely to be present in soy sauce as a product of proteolysis.

Yeast Extract: Yeast extract, produced by the autolysis of yeast cells, is another food ingredient rich in umami compounds. nih.govasahi-gf.co.jp The process of autolysis involves the breakdown of yeast proteins by endogenous enzymes, resulting in a high concentration of free amino acids and peptides. nih.gov Glutamic acid is a significant component of yeast extract, contributing to its savory flavor. ohly.comgoogle.com The complex mixture of peptides in yeast extract would likely include dipeptides such as this compound.

Involvement in Microbial Physiology and Metabolism

Impact on Growth and Survival of Specific Microbial Species (e.g., Streptococcus agalactiae)

Streptococcus agalactiae, also known as Group B Streptococcus (GBS), is a bacterium that can colonize humans and is a significant cause of infections in newborns. wikipedia.orgmayoclinic.org The ability of S. agalactiae to survive and proliferate within the host is dependent on its ability to acquire essential nutrients and resist host immune defenses, including oxidative stress. nih.govnih.gov

While the direct impact of this compound on S. agalactiae has not been extensively studied, the constituent amino acids are important for bacterial physiology. Bacteria require a source of amino acids for protein synthesis and as precursors for other essential molecules. Glutamate, in particular, is a central molecule in nitrogen metabolism. Furthermore, some bacteria can synthesize glutathione (a tripeptide of glutamate, cysteine, and glycine), which plays a crucial role in protecting against oxidative stress. nih.gov The ability to utilize peptides from the environment could provide a nutritional advantage and support the growth and survival of S. agalactiae.

Influence on Microbial Metabolome and Homeostasis (e.g., Trypanosoma cruzi)

The metabolism of the protozoan parasite Trypanosoma cruzi is highly adaptable to the different environments it encounters in its insect vector and mammalian hosts. researchgate.net The parasite's metabolome is significantly influenced by the availability of external nutrients, including amino acids. scienceopen.com

The uptake and metabolism of this compound would directly impact the intracellular pools of isoleucine and glutamate in T. cruzi. As previously discussed, these amino acids are integral to the parasite's central carbon and energy metabolism. nih.gov An influx of these amino acids could alter the flux through the TCA cycle and related pathways. Glutamate, in particular, is crucial for maintaining nitrogen balance and for the synthesis of other amino acids and nitrogenous compounds. nih.gov The ability of T. cruzi to utilize dipeptides like this compound from its environment would contribute to its metabolic flexibility and its ability to maintain homeostasis under varying nutritional conditions. researchgate.net

The table below details the compounds mentioned in this article.

Roles in Plant Physiology and Biochemistry

Presence in Plant Metabolomes (e.g., Pleurotus ostreatus)

The dipeptide this compound has been identified as a component of the metabolome of Pleurotus ostreatus, commonly known as the oyster mushroom. In a metabolomic investigation comparing P. ostreatus grown on different substrates, Isoleucyl-glutamic acid was detected and quantified. unipg.itresearchgate.net This finding is significant as it represents the first reported identification of this specific dipeptide in P. ostreatus. unipg.it The presence of various dipeptides in the mushroom's metabolome suggests their involvement in its physiological and biochemical processes. The study utilized liquid chromatography-mass spectrometry (LC/MS) for the untargeted profiling of polar metabolites, which allowed for the identification of numerous amino acids and dipeptides. unipg.itresearchgate.net

Table 1: Detection of this compound in Pleurotus ostreatus

Compound Organism Analytical Method Finding Reference

Substrate for Plant Proteases (e.g., Legumains recognizing Ile-Glu-Thr-Asp sequences)

The this compound sequence is a critical component of larger peptide motifs recognized by certain plant proteases, particularly legumains. Legumains, also known as asparaginyl endopeptidases (AEPs), are cysteine proteases that play crucial roles in protein processing and degradation within the vacuolar compartment of plant cells. researchgate.net Several studies have shown that plant legumains exhibit substrate specificity for sequences containing acidic residues, and they share the ability to recognize substrates such as Ile-Glu-Thr-Asp (IETD). nih.govchinesechemsoc.org This recognition is significant because plant legumains can cleave substrates typically associated with caspases, key enzymes in mammalian programmed cell death which are absent in plants. nih.gov The specificity of legumains for such sequences is determined by the structure of their active site and substrate-binding pockets. nih.govpnas.org The interaction with the Ile-Glu portion of the substrate is integral to the proper positioning and subsequent cleavage of the peptide bond by the enzyme.

Table 2: Legumain Substrate Recognition

Enzyme Family Example Substrate Sequence P4 P3 P2 P1 Significance

Contribution to Plant Stress Responses and Inter-organismal Communication (General Dipeptide Mechanisms)

While direct studies on this compound's role in plant stress are specific, the broader class of dipeptides is increasingly recognized for its importance in plant resilience and signaling. oup.comnih.govresearchgate.net Historically associated with nitrogen storage, dipeptides are now understood to function as signaling molecules, antioxidants, and regulators of protein activity. nih.govresearchgate.net They are integral to how plants manage various environmental challenges, including pathogen attacks, and stresses from salinity, chilling, and heat. nih.govresearchgate.net Dipeptides can accumulate in response to environmental shifts and directly regulate key metabolic enzymes, thereby redirecting cellular resources to mitigate stress. researchgate.net Furthermore, dipeptides are crucial for communication between organisms, playing a role in shaping the interactions between plants and microbes. oup.com As a proteinogenic dipeptide, this compound is formed through protein degradation and can be part of the pool of dipeptides that contribute to these general defense and communication mechanisms. researchgate.net

Participation in Peptide-Based Ligand Design and Bioconjugates

Incorporation into Functional Peptides (e.g., as part of Src SH2 domain ligands, AIEgens, or targeting peptides)

The dipeptide sequence Ile-Glu is a valuable component in the design of sophisticated, functional peptides for biomedical and biotechnological applications.

Src SH2 Domain Ligands: The Src homology 2 (SH2) domain is a non-catalytic motif crucial for intracellular signal transduction, which binds to proteins containing phosphotyrosine (pTyr) in a sequence-specific manner. nih.govnih.gov The Ile-Glu sequence has been incorporated into peptide mimetic ligands designed to target the SH2 domain of the nonreceptor tyrosine kinase pp60src. For instance, the 11-mer peptide Gln-Pro-Gln-pTyr-Glu-Glu-Ile -Pro-Ile -Tyr-Leu serves as a foundational structure for designing more potent and smaller ligands. nih.gov The isoleucine residue following the core pTyr-Glu-Glu motif is critical for binding affinity and specificity within the SH2 domain's binding pocket. nih.govresearchgate.net

AIEgens (Aggregation-Induced Emission Luminogens): The Ile-Glu motif is part of peptide sequences used to create advanced fluorescent probes. A dual-signal probe for monitoring caspase cascade activation was designed using a hydrophilic peptide, Asp-Val-Glu-Asp-Ile-Glu -Thr-Asp (DVEDIETD ), linked to two AIEgens. chinesechemsoc.org The IETD portion of the sequence serves as a specific substrate for caspase-8. chinesechemsoc.org Upon cleavage by the enzyme, the AIEgens are released, leading to a detectable fluorescent signal. This demonstrates the utility of the Ile-Glu sequence in constructing stimuli-responsive biomaterials for diagnostic applications. chinesechemsoc.orgresearchgate.netnih.gov

Table 3: Examples of Functional Peptides Incorporating the Ile-Glu Sequence

Functional Peptide Class Example Sequence Context Application Role of Ile-Glu
Src SH2 Domain Ligand ...pTyr-Glu-Glu-Ile -Pro-Ile ... Inhibition of protein-protein interactions in signaling pathways. Contributes to binding specificity and affinity to the SH2 domain. nih.gov
AIEgen Probe ...Asp-Val-Glu-Asp-Ile-Glu -Thr-Asp... Fluorescent detection of enzyme (caspase-8) activity. Forms part of the specific enzyme recognition and cleavage site. chinesechemsoc.org

Role in Mimicry of Signaling Cascades through Peptide Modifications (e.g., phosphopeptides)

Peptides containing the Ile-Glu sequence can be modified to mimic key post-translational modifications that occur in natural signaling pathways, most notably phosphorylation. nih.gov The design of phosphopeptides is a powerful strategy to create molecules that can selectively interact with signaling proteins, such as those containing SH2 domains. nih.govfrontiersin.org

In this context, a peptide containing a tyrosine residue alongside the Ile-Glu sequence can be synthesized with a phosphate group on the tyrosine (pTyr). This phosphopeptide then acts as a mimic of a naturally phosphorylated protein. For example, in the design of ligands for the Src SH2 domain, the peptide sequence Gln-Pro-Gln-pTyr-Glu-Glu-Ile -Pro-Ile -Tyr-Leu mimics an activated signaling partner. nih.gov The SH2 domain recognizes both the phosphotyrosine "plug" and the surrounding amino acid sequence, including the isoleucine residue at the +3 position relative to the pTyr. nih.govfrontiersin.org This specific recognition allows the synthetic phosphopeptide to compete with natural ligands, thereby modulating the signaling cascade. This approach is fundamental to developing targeted therapeutics that can inhibit or activate specific pathways involved in diseases like cancer. nih.gov

Immunomodulatory and Hematopoietic Effects (Contextualized within Tripeptide Ile-Glu-Trp Analogs Research)

Research into the biological activities of small peptides has revealed significant immunomodulatory and hematopoietic potential within a class of tripeptides, particularly analogs of Ile-Glu-Trp. While direct in-vitro data for this compound is not extensively available in the public domain, the closely related tripeptide, Isoleucyl-Glutamyl-Tryptophan (Ile-Glu-Trp), has been the subject of studies that provide a strong contextual framework for understanding the potential biological roles of this compound.

The tripeptide Ile-Glu-Trp has demonstrated notable effects on both the immune system and the process of blood cell formation (hematopoiesis). These activities are primarily characterized by the stimulation of hematopoietic stem cell proliferation and the modulation of immune responses, particularly in the context of vaccine adjuvancy.

Hematopoietic Effects

Studies have shown that Ile-Glu-Trp exhibits significant hemostimulating activity. This is primarily attributed to its ability to stimulate the proliferation of hematopoietic stem cells. This effect is particularly pronounced in scenarios where the hematopoietic system has been compromised, such as through radiation or the action of cytostatic agents. The targeted action of this tripeptide is underscored by pharmacokinetic studies, which have shown that an intramuscularly administered form of Ile-Glu-Trp predominantly accumulates in the bone marrow, the primary site of hematopoiesis. nih.gov

The stimulatory effect on hematopoietic stem cells suggests a role for Ile-Glu-Trp and its analogs in the restoration of bone marrow function. Research in murine models has indicated that Ile-Glu-Trp can promote the restoration of exogenous bone marrow colonies following irradiation. nih.gov In these studies, the tripeptide demonstrated a capacity to support the recovery of hematopoietic tissue, highlighting its potential as a hematopoietic stimulant.

Table 1: Summary of Hematopoietic Effects of Ile-Glu-Trp in Model Systems

Activity Model System Observed Effect Reference
Hemostimulating Activity In vivo (murine) Stimulation of hematopoietic stem cell proliferation, particularly after radiation or cytostatic action. nih.gov
Bone Marrow Accumulation In vivo (murine) Predominant accumulation in the bone marrow (45%) following intramuscular administration. nih.gov

Immunomodulatory Effects

In addition to its hematopoietic effects, Ile-Glu-Trp has been investigated for its immunomodulatory properties, particularly as a potential vaccine adjuvant. Adjuvants are substances that enhance the body's immune response to an antigen. Research has indicated that Ile-Glu-Trp can stimulate a balanced T-helper 1 (Th1) and T-helper 2 (Th2) immune response. This balance is crucial for an effective and well-regulated immune reaction to vaccines.

In a murine vaccination model, Ile-Glu-Trp was shown to have adjuvant properties, enhancing the anti-hemagglutinin (HA) IgG2a response. This suggests a Th1-favoring balanced Th1/Th2 immunomodulation, which can lead to a more rapid and protective immune response. nih.gov The ability to modulate the cytokine profile and promote a balanced immune response is a key characteristic of effective vaccine adjuvants.

Table 2: Summary of Immunomodulatory Effects of Ile-Glu-Trp in a Murine Vaccination Model

Activity Model System Observed Effect Reference
Vaccine Adjuvant Properties In vivo (murine vaccination model) Demonstrated adjuvant properties, stimulating a balanced Th1/Th2 response. nih.gov

The research on Ile-Glu-Trp provides a valuable foundation for inferring the potential biological activities of this compound. The structural similarity between these tripeptides suggests that this compound may also possess immunomodulatory and hematopoietic properties. However, direct experimental evidence is necessary to confirm these activities and to elucidate the specific mechanisms of action for this compound.

Structure Function Relationships and Rational Design of Isoleucyl Glutamic Acid Containing Peptides

Correlating Structural Features of Dipeptides with Observed Biological Activities

The presence of a hydrophobic amino acid, such as isoleucine, can be crucial for interactions with biological targets. fccc.edu Hydrophobic regions in peptides often play a significant role in binding to receptors or the active sites of enzymes. fccc.edu The specific sequence and the nature of the amino acids at the N- and C-termini are also critical determinants of a peptide's antioxidant or other biological activities. fccc.edu For instance, peptides with hydrophobic amino acids are often associated with antioxidant and ACE-inhibitory activities. fccc.edu

Structural FeatureGeneral Influence on Biological ActivityPotential Relevance for H-Ile-glu-OH
Isoleucine Side ChainHydrophobic interactions, potential for binding to nonpolar pockets in target proteins.May contribute to receptor binding affinity or enzyme inhibition.
Glutamic Acid Side ChainIonic interactions, hydrogen bonding, potential for chelation of metal ions.Can influence solubility and interaction with positively charged residues on target molecules.
Peptide BackboneProvides structural rigidity and defines the spatial orientation of side chains.The conformation of the backbone will dictate the presentation of the Ile and Glu side chains for interaction.
Overall ChargeInfluences solubility, membrane permeability, and electrostatic interactions with targets.The net negative charge at physiological pH can guide interactions with biological macromolecules.

Impact of Isoleucine and Glutamic Acid Residues on this compound Conformation and Functionality

Isoleucine (Ile): As a nonpolar, aliphatic amino acid, isoleucine's branched side chain contributes to the hydrophobic character of the peptide. nih.govnih.gov This hydrophobicity is a key factor in protein folding and stability, often driving the residue to be buried within the core of a protein to minimize contact with water. khanacademy.org In a small dipeptide like this compound, the isoleucine side chain can influence aggregation propensity and interaction with hydrophobic surfaces on other molecules. nih.gov The conformational freedom of the isoleucine side chain is defined by its chi (χ) angles, which are subject to steric hindrance, favoring specific rotameric states. fccc.edu

Glutamic Acid (Glu): Glutamic acid is an acidic amino acid with a carboxyl group in its side chain, which is typically deprotonated and negatively charged at physiological pH. khanacademy.org This negative charge allows for the formation of salt bridges and hydrogen bonds, which are critical for intra- and intermolecular interactions in proteins and peptides. nih.gov The conformational analysis of glutamic acid shows that it can adopt various structures, and its stability is influenced by the surrounding solvent environment. nih.gov The presence of the glutamic acid residue in this compound imparts a net negative charge and the potential for specific electrostatic interactions with biological targets.

The interplay between the hydrophobic isoleucine and the hydrophilic, negatively charged glutamic acid in this compound likely results in an amphiphilic character, which can be a key determinant of its biological activity.

Amino Acid ResidueKey Physicochemical PropertyInfluence on this compound Conformation and Function
IsoleucineHydrophobic, Branched Side ChainPromotes hydrophobic interactions, influences folding and aggregation, restricts conformational flexibility.
Glutamic AcidAcidic, Negatively Charged Side ChainEnables electrostatic interactions and hydrogen bonding, enhances water solubility, contributes to overall molecular charge.

Stereochemical Influences on Dipeptide Activity and Specificity

Stereochemistry is a critical factor that dictates the biological activity and specificity of peptides. The spatial arrangement of atoms in the amino acid residues determines how a peptide can interact with its chiral biological targets, such as receptors and enzymes. The activity of glutamate (B1630785) analogs, for instance, has been shown to be stereospecific. nih.gov

Both isoleucine and glutamic acid in this compound are chiral molecules, existing as L- and D-enantiomers. In naturally occurring peptides and proteins, the L-form of amino acids is predominant. The specific stereoconfiguration (e.g., L-Ile-L-Glu, D-Ile-L-Glu, L-Ile-D-Glu, D-Ile-D-Glu) of the this compound dipeptide will have a profound impact on its three-dimensional structure and, consequently, its biological activity.

The introduction of D-amino acids into a peptide can significantly alter its properties. For example, peptides containing D-amino acids are often more resistant to degradation by proteases, which typically exhibit high specificity for L-amino acids. This can lead to an increased half-life in biological systems. Furthermore, the change in stereochemistry can lead to different binding affinities and selectivities for biological targets. The precise stereochemical arrangement is therefore a key consideration in the design of bioactive peptides.

Strategies for Rational Design and Optimization of Bioactive Peptides Incorporating the Isoleucyl-Glutamic Acid Motif

The rational design of bioactive peptides aims to create novel molecules with enhanced potency, selectivity, and stability. For peptides incorporating the isoleucyl-glutamic acid motif, several strategies can be employed for their optimization.

One common approach is to modify the peptide backbone to increase its resistance to enzymatic degradation. This can include the N-methylation of the peptide bond, which can also influence the peptide's conformation and membrane permeability. researchgate.net Another strategy involves the substitution of natural amino acids with non-natural or modified amino acids to improve pharmacological properties. researchgate.net

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools in the rational design process. These techniques can be used to predict how a peptide will bind to its target and to guide the design of modifications that enhance this interaction. Machine learning algorithms are also being increasingly used to analyze sequence-activity relationships and to predict the bioactivity of novel peptide sequences. mdpi.com

For peptides containing the Ile-Glu motif, rational design strategies could focus on:

Modifying the flanking sequences: Adding or modifying amino acids at the N- and C-termini of the Ile-Glu motif can significantly impact activity.

Introducing conformational constraints: Cyclization or the incorporation of specific residues can lock the peptide into a more bioactive conformation.

Altering the stereochemistry: As discussed, the use of D-amino acids can enhance stability and modulate activity.

Appending functional groups: The addition of moieties such as lipids or polyethylene (B3416737) glycol (PEG) can improve pharmacokinetic properties.

Design StrategyObjectiveExample Application for Ile-Glu Containing Peptides
Amino Acid SubstitutionEnhance binding affinity, stability, or selectivity.Replacing Ile with other hydrophobic residues to probe the importance of the side chain structure.
Backbone ModificationIncrease proteolytic resistance, improve bioavailability.N-methylation of the peptide bond between Ile and Glu.
Peptide CyclizationConstrain conformation, increase receptor affinity.Creating a cyclic peptide where the Ile-Glu motif is part of the ring structure.
Computational ModelingPredict binding modes, guide modifications.Using docking simulations to understand how an Ile-Glu containing peptide interacts with a target protein.

Future Research Directions and Translational Perspectives Non Clinical

Elucidating Novel Biological Functions of H-Ile-glu-OH in Underexplored Model Systems

The biological significance of many small peptides is an expanding area of research, with various dipeptides having demonstrated activities such as antitumor, neuroprotective, and lymphocyte proliferation effects. ectorbio.com The specific functions of this compound, however, are not well-defined. Future research should prioritize the investigation of its physiological and cell-signaling effects in a variety of non-mammalian model systems. hmdb.ca These systems offer advantages in terms of rapid life cycles, genetic tractability, and lower research costs, making them ideal for initial large-scale screening. nih.gov

Exploring the effects of this compound in organisms such as Drosophila melanogaster (fruit fly), Caenorhabditis elegans (nematode), and Danio rerio (zebrafish) could provide foundational insights into its potential roles in metabolism, neurobiology, and development. nih.govmdpi.com For instance, the nervous systems of these organisms contain many of the same neurotransmitter systems as vertebrates, making them powerful models for neurotoxicological and neurodevelopmental studies. nih.govfrontiersin.org Furthermore, plant-based models, such as Lens culinaris (lentil), could be used to investigate the role of its constituent amino acid, L-glutamic acid, in mediating responses to abiotic stress, which could suggest broader bio-regulatory functions for the dipeptide itself. mdpi.com

Table 1: Potential Underexplored Model Systems for this compound Research

Model System Scientific Name Key Advantages for this compound Research Potential Research Focus
Zebrafish Danio rerio Genetic homology with humans, transparent embryos for developmental studies. mdpi.com Developmental biology, neuropharmacology, metabolic screening.
Fruit Fly Drosophila melanogaster Sophisticated genetic tools, short life cycle, complex behaviors. nih.gov Neurodegenerative disease models, aging, metabolic pathways.
Nematode Caenorhabditis elegans Fully mapped genome and nervous system, rapid life cycle, ideal for toxicity tests. nih.gov Aging, stress response, basic neuronal function.

Advancements in High-Throughput Synthetic and Biosynthetic Methodologies for this compound

To facilitate comprehensive research into this compound, the development of efficient and scalable production methods is essential. Current peptide synthesis relies on well-established techniques, but advancements are needed to support high-throughput screening and application development. nih.govpeptide2.com

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide production, allowing for the stepwise assembly of amino acids on a solid support. nih.govbachem.com High-throughput versions of SPPS, utilizing parallel synthesis on platforms like paper disks or microarrays, can generate large libraries of peptides for screening purposes. nih.gov Further optimization of SPPS and Liquid-Phase Peptide Synthesis (LPPS) for this compound, potentially using advanced protecting groups and coupling reagents, could enhance yield and purity while reducing costs. bachem.comadventchembio.com Chemo-enzymatic peptide synthesis (CEPS), which uses enzymes to ligate peptide fragments, offers a greener alternative with high specificity, reducing the need for extensive protecting group chemistry. bachem.com

Biosynthesis: A promising avenue for sustainable production is the development of biosynthetic routes in engineered microorganisms. The metabolic pathways for the precursor amino acids, L-isoleucine and L-glutamic acid, are well-characterized. wikipedia.orgagriculturejournals.cz L-isoleucine can be produced via fermentation using strains like Corynebacterium glutamicum, starting from precursors such as aspartate and pyruvate. researchgate.netlibretexts.org L-glutamic acid is synthesized from α-ketoglutarate, an intermediate in the citric acid cycle. wikipedia.orgagriculturejournals.cz By engineering these pathways and introducing enzymes capable of forming the peptide bond between isoleucine and glutamate (B1630785), it may be possible to develop microbial cell factories for the direct fermentation of this compound.

Table 2: Comparison of Synthesis Methodologies for this compound

Methodology Description Advantages Challenges
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of amino acids to a growing chain on a solid resin. nih.gov High purity, automation, suitable for creating libraries. nih.govpeptide2.com Use of organic solvents, scalability can be a bottleneck. bachem.com
Liquid-Phase Peptide Synthesis (LPPS) All reactions are performed in solution. bachem.com Scalable for large-quantity production. Requires purification after each step, more complex.
Chemo-enzymatic Peptide Synthesis (CEPS) Uses enzymes (peptiligases) to join peptide fragments in aqueous conditions. bachem.com Environmentally friendly, high regio- and stereoselectivity. bachem.com Enzyme availability and stability.

Development of Advanced Predictive Computational Models for this compound Bioactivity

Computational modeling is a vital tool for accelerating the discovery of bioactive peptides by predicting their properties and interactions with biological targets. mdpi.com For this compound, these in silico approaches can guide experimental work by identifying likely biological targets and predicting potential functions, saving significant time and resources.

Modern computational methods leverage machine learning and artificial intelligence to analyze peptide sequences and structures. mdpi.comyoutube.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of this compound and its analogues with specific biological activities. mdpi.com Molecular docking and molecular dynamics (MD) simulations can predict how this compound binds to proteins, providing insights into its mechanism of action at an atomic level. mdpi.comnih.gov

Exploration of this compound in Advanced Materials Science and Biotechnological Applications (e.g., biomimetic systems, biosensors)

The unique chemical properties of peptides make them attractive building blocks for advanced materials and biotechnological devices. mdpi.com this compound, with its combination of a hydrophobic (isoleucine) and a charged, hydrophilic (glutamic acid) residue, possesses amphiphilic characteristics that could be exploited in self-assembling systems and functional materials.

Biomimetic Systems: In materials science, there is growing interest in creating biomimetic materials that replicate the structure and function of natural proteins. nih.gov Peptides can be designed as modular units that self-assemble into complex architectures like fibers, hydrogels, and adhesives. nih.gov this compound could be incorporated as a functional motif into larger, engineered peptides to control their self-assembly, confer specific mechanical properties, or create materials with tailored biological activity.

Biosensors: Peptides are increasingly used as biorecognition elements in electrochemical biosensors due to their high stability, selectivity, and ease of synthesis. mdpi.comnih.gov They can be immobilized on electrode surfaces to create sensors that detect specific analytes, such as proteins, enzymes, or metal ions. researchgate.netnih.gov A biosensor could be designed where this compound acts as the recognition element or as a substrate for a specific enzyme. For example, a sensor could be developed to detect proteases that specifically cleave the Ile-Glu bond. The advantages of using peptides in biosensors include their small size and the ability to fine-tune their binding affinity and selectivity through sequence modification. nih.govnih.gov

Q & A

Q. How should researchers structure literature reviews to identify gaps in this compound’s applications?

  • Methodological Answer : Use systematic review frameworks (PRISMA) with keyword combinations (e.g., "this compound" AND "bioactivity" OR "metabolism"). Annotate findings in a matrix comparing study designs, models, and outcomes. Highlight discrepancies in reported EC50_{50} values or conflicting mechanistic hypotheses .

Q. What data management practices are essential for handling conflicting results in multi-omics studies of this compound?

  • Methodological Answer : Implement version-controlled databases (e.g., Git-LFS) for raw omics data. Use R/Bioconductor or Python/Pandas for reproducible pipelines. Apply false discovery rate (FDR) correction to multi-test scenarios. Publish negative results in dedicated journals (e.g., PLOS ONE) to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.